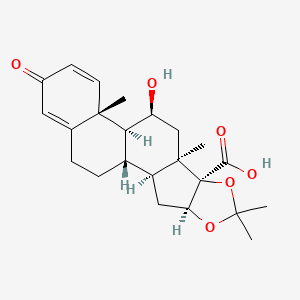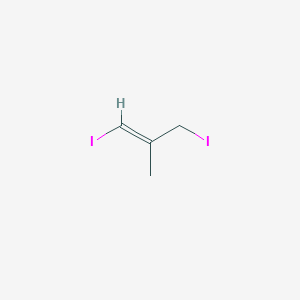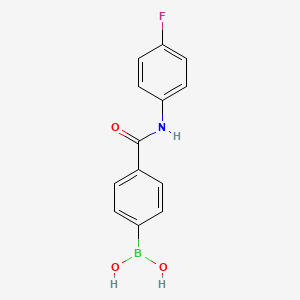
(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid
説明
“(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BFNO3 and a molecular weight of 259.04 g/mol . It is a solid substance and has gained recent interest in research.
Molecular Structure Analysis
The molecular structure of “(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid” can be represented by the InChI code: 1S/C13H11BFNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
“(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid” is a solid substance . Its molecular weight is 259.04 g/mol .科学的研究の応用
-
Coupling Reactions : Boronic acids, including 4-Fluorophenylboronic acid, can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . These reactions are often used in the synthesis of complex organic molecules.
-
Synthesis of Biologically Active Terphenyls : 4-Fluorophenylboronic acid can be used in the synthesis of novel biologically active terphenyls . Terphenyls are a type of polyphenyl compound that have applications in various fields, including medicinal chemistry and material science.
-
Sensing Applications : Boronic acids have been used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This can lead to their utility in both homogeneous assays and heterogeneous detection.
-
Protein Manipulation and Cell Labelling : The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification .
-
Separation Technologies : Boronic acids have been used in electrophoresis of glycated molecules. They can also be employed as building materials for microparticles for analytical methods .
-
Controlled Release of Insulin : Boronic acids have been used in polymers for the controlled release of insulin .
-
Drug Delivery Devices : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
-
Hydrolysis : The hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
-
Suzuki Coupling : 4-Fluorophenylboronic acid can be used as a reactant in Suzuki coupling reactions using microwave and triton B catalyst .
-
Synthesis of Biologically Active Compounds : 4-Fluorophenylboronic acid can be used to make novel biologically active compounds .
-
Interactions with Proteins : Boronic acids have been shown to interact with proteins, allowing for their manipulation and cell labelling .
-
Electrophoresis of Glycated Molecules : Boronic acids have been used for electrophoresis of glycated molecules .
Safety And Hazards
The safety information available indicates that “(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid” is associated with a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
特性
IUPAC Name |
[4-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZUEQBMMAFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660110 | |
| Record name | {4-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
850568-27-3 | |
| Record name | B-[4-[[(4-Fluorophenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



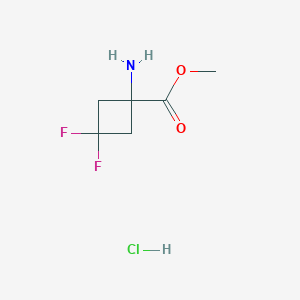
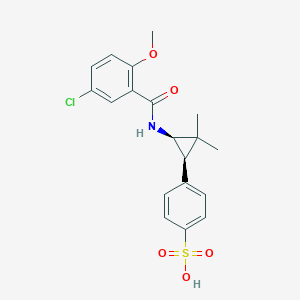
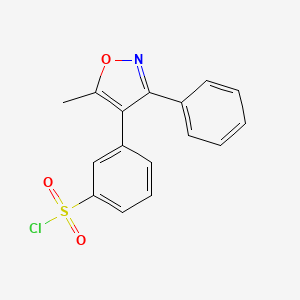
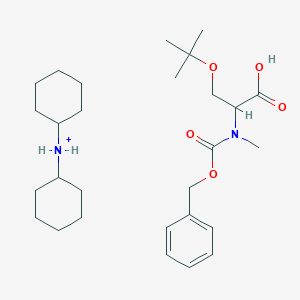

![(S,Z)-3-(((1R,3aR,3'R,4R,7aR)-7a-Methyl-1-((R)-6-methylheptan-2-yl)octahydrospiro[indene-4,2'-oxiran]-3'-yl)methylene)-4-methylenecyclohexan-1-ol](/img/structure/B1436968.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1436969.png)
![(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d']bis([1,3]dioxole)](/img/structure/B1436970.png)
![1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B1436972.png)
![11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride](/img/structure/B1436974.png)
![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)
![2-[3-[1-[6-[4-[[2-[[4-[2-(3,4-Dichlorophenyl)ethylamino]-6-[5-[3-(trifluoromethyl)phenyl]sulfonyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,5-triazin-2-yl]amino]-1,3-dihydroindene-2-carbonyl]amino]butylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B1436976.png)
